molecular formula C4H5NOS B13514786 (1,2-Oxazol-4-yl)methanethiol

(1,2-Oxazol-4-yl)methanethiol

Cat. No.: B13514786
M. Wt: 115.16 g/mol
InChI Key: SMCSQBXWPYVUPL-UHFFFAOYSA-N
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Description

(1,2-Oxazol-4-yl)methanethiol is a heterocyclic compound with the molecular formula C4H5NOS. It features a five-membered ring containing both oxygen and nitrogen atoms, specifically at the first and second positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Oxazol-4-yl)methanethiol typically involves the formation of the oxazole ring followed by the introduction of the thiol group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield the desired oxazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and thiol introduction steps .

Chemical Reactions Analysis

Types of Reactions

(1,2-Oxazol-4-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1,2-Oxazol-4-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the oxazole ring can interact with various enzymes and receptors through non-covalent interactions, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2-Oxazol-4-yl)methanethiol is unique due to the presence of both the oxazole ring and the thiol group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C4H5NOS

Molecular Weight

115.16 g/mol

IUPAC Name

1,2-oxazol-4-ylmethanethiol

InChI

InChI=1S/C4H5NOS/c7-3-4-1-5-6-2-4/h1-2,7H,3H2

InChI Key

SMCSQBXWPYVUPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NO1)CS

Origin of Product

United States

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